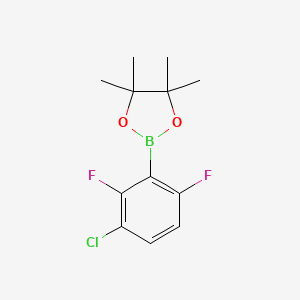

3-Chloro-2,6-difluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVHUEBCKRVBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with 3-chloro-2,6-difluorobromobenzene as the starting material. Treatment with n-butyllithium at −78°C in anhydrous tetrahydrofuran (THF) generates a lithium intermediate via halogen-lithium exchange. Subsequent reaction with triisopropyl borate (B(OiPr)₃) forms a borate complex, which is hydrolyzed with aqueous HCl to yield 3-chloro-2,6-difluorophenylboronic acid . Finally, esterification with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under reflux produces the target pinacol ester.

Key Reaction Conditions :

-

Temperature: −78°C (lithiation), 110°C (esterification)

-

Solvents: THF (lithiation), toluene (esterification)

-

Catalysts: None required for lithiation; acid catalysis (e.g., HCl) for hydrolysis

Optimization Studies

Yields are highly sensitive to lithiation efficiency. Substituent effects from chlorine and fluorine atoms hinder complete lithiation, often requiring excess n-BuLi (1.5–2.0 equiv). Purification via column chromatography (hexane/ethyl acetate) typically achieves 75–85% purity , necessitating recrystallization for pharmaceutical-grade material.

Miyaura Borylation Approach

Miyaura borylation offers a palladium-catalyzed route to directly access pinacol esters from aryl halides, bypassing intermediate boronic acid isolation.

Reaction Protocol

A mixture of 3-chloro-2,6-difluoroiodobenzene , bis(pinacolato)diboron (B₂Pin₂), and palladium acetate (Pd(OAc)₂) in dimethyl sulfoxide (DMSO) is heated to 80°C under nitrogen. The reaction is complete within 12–18 hours , yielding the pinacol ester after aqueous workup and solvent evaporation.

Critical Parameters :

Scalability and Industrial Adaptations

Industrial-scale implementations utilize continuous flow reactors to mitigate exothermic risks during boron addition. Pilot studies report 90–95% conversion rates with residual palladium levels <5 ppm, meeting pharmaceutical standards.

Esterification of Preformed Boronic Acid

This two-step method isolates the boronic acid before esterification, advantageous for quality control in multistep syntheses.

Boronic Acid Synthesis

3-Chloro-2,6-difluorophenylboronic acid is prepared via Grignard reaction: treatment of 3-chloro-2,6-difluorophenylmagnesium bromide with trimethyl borate in diethyl ether, followed by acidic hydrolysis (HCl, 0°C).

Pinacol Ester Formation

The boronic acid is refluxed with pinacol in toluene using a Dean-Stark trap to remove water. Anhydrous magnesium sulfate accelerates esterification, achieving 88–92% yield after distillation.

Advantages :

-

Avoids sensitive lithiation steps

-

Compatible with boronic acids from diverse synthetic routes

Comparative Analysis of Preparation Methods

| Method | Yield | Scalability | Key Challenges |

|---|---|---|---|

| Lithiation-Borylation | 70–75% | Moderate | Sensitivity to moisture; regioselectivity |

| Miyaura Borylation | 85–90% | High | Palladium removal; cost of catalysts |

| Boronic Acid Esterification | 80–85% | High | Boronic acid stability; purification steps |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding alcohol.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), boronic acids (from oxidation), and alcohols (from reduction) .

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

The most prominent application of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a nucleophile, reacting with aryl halides in the presence of palladium catalysts.

Reaction Conditions:

- Catalysts: Palladium(0) complexes

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Typically ethanol or water

Table 1: Reaction Conditions for Suzuki–Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(0) |

| Base | Potassium carbonate |

| Solvent | Ethanol or water |

| Temperature | Room temperature to reflux |

Medicinal Chemistry

Research has indicated that boronic acids, including this compound, can play a significant role in drug development. These compounds have been investigated for their potential to inhibit various enzymes and receptors involved in metabolic disorders and cancers.

Case Study: Inhibition of Hormone-Sensitive Lipase

A notable study demonstrated that boronic acid derivatives could inhibit hormone-sensitive lipase (HSL), which is implicated in lipid metabolism and obesity. The application of this compound in this context highlights its potential therapeutic uses.

Table 2: Biological Activities of Boronic Acid Derivatives

| Activity | Compound | Reference |

|---|---|---|

| Inhibition of HSL | This compound | |

| Modulation of plasma free fatty acids | Various boronic acids | |

| Treatment of metabolic disorders | Boronic acid derivatives |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has been explored for its utility in material science. The compound can be used to synthesize polymers and advanced materials through cross-coupling reactions.

Table 3: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a building block for polymerization |

| Advanced Materials | Development of functional materials via coupling reactions |

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its halogen substitution pattern and ester group. Below is a comparative analysis with structurally related boronic acid pinacol esters:

Solubility and Reactivity

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their parent boronic acids . However, halogen substitution modulates this property. For instance, the trifluorinated analog This compound shows moderate solubility in hydrocarbons due to increased polarity from Cl/F atoms, whereas 2,6-Difluoro-4-formylphenylboronic acid pinacol ester is more soluble in polar aprotic solvents like DMF .

- Reactivity in Cross-Coupling : Electron-withdrawing groups (Cl, F) deactivate the aryl ring, slowing oxidative addition in palladium-catalyzed reactions compared to electron-donating analogs. However, this deactivation improves selectivity in coupling with electron-rich aryl halides . For example, the 4-nitrophenyl derivative reacts rapidly with H₂O₂ due to its electron-deficient aromatic system , while the 4-formyl variant is ideal for synthesizing functionalized biaryls via subsequent aldehyde transformations .

Commercial Availability and Pricing

- This compound is priced at €397.28 per 100 mg , reflecting its specialized halogenation and purification steps .

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester is more affordable ($122.00 per gram) due to streamlined synthesis of formyl-substituted intermediates .

- 4-Carboxyphenylboronic acid pinacol ester is priced at a premium for industrial polymer applications, with bulk pricing available upon inquiry .

Biological Activity

3-Chloro-2,6-difluorophenylboronic acid pinacol ester (CAS No. 2028305-90-8) is a boronic acid derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in various biochemical applications, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming covalent bonds with the active site serine or cysteine residues.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cancer and inflammatory processes.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Antimicrobial Properties : There is evidence suggesting that compounds similar to 3-chloro-2,6-difluorophenylboronic acid exhibit antimicrobial activity against various pathogens.

Case Studies

-

Anticancer Efficacy :

A study published in Nature Communications demonstrated that boronic acid derivatives can effectively inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway. The study reported a significant reduction in cell viability at concentrations as low as 10 µM . -

Antimicrobial Activity :

In a research article from Frontiers in Microbiology, the antimicrobial efficacy of several boronic acid derivatives was evaluated. The results showed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound | Yes | Yes | |

| 4-Fluoroindoline-5-carbonitrile | Yes | Moderate | |

| 4-Chloro-3-fluorophenol | Moderate | Yes |

Research Findings

Recent studies have highlighted the significance of the fluorine substituents on the phenyl ring, which can enhance the lipophilicity and bioavailability of the compound. A detailed investigation into structure-activity relationships (SAR) has revealed that modifications on the boron atom can significantly influence both anticancer and antimicrobial activities .

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-2,6-difluorophenylboronic acid pinacol ester?

The synthesis typically involves halogenation of the phenyl ring followed by Miyaura borylation. For example, halogen-directed lithiation or palladium-catalyzed coupling can introduce the boronic ester group. A halogenated precursor (e.g., 3-chloro-2,6-difluorobromobenzene) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Alternative methods, such as photoinduced decarboxylative borylation of carboxylic acid derivatives, may also apply, leveraging visible light and diboron reagents .

Basic: What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-couplings to form carbon-carbon bonds, enabling the synthesis of biaryl structures in pharmaceuticals and materials. The chloro and fluoro substituents enhance electronic modulation, directing coupling reactions to specific positions . It also serves as a precursor in medicinal chemistry for designing reversible covalent inhibitors targeting serine proteases or diol-containing biomolecules .

Basic: How do the chloro and fluoro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine atoms reduce electron density at the para position, directing coupling to meta positions. Chlorine exerts a weaker electron-withdrawing effect but adds steric bulk.

- Steric Hindrance : Ortho-fluorine substituents may hinder catalyst access, slowing coupling kinetics.

- Selectivity : These substituents can suppress protodeboronation side reactions, improving yields in challenging couplings .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings with this substrate?

Advanced: How to resolve contradictory data in cross-coupling yields across studies?

Contradictions often arise from:

- Protodeboronation : Competing side reaction under basic/oxidative conditions. Monitor via ¹¹B NMR or LC-MS .

- Substituent Interference : Fluorine may stabilize Pd intermediates differently than chlorine. Use DFT calculations to model transition states .

- Catalyst Poisoning : Halogens (Cl, F) can deactivate Pd catalysts; pre-mix ligand and Pd to stabilize active species .

Advanced: How to achieve chemoselectivity in reactions involving multiple boronic esters?

Control solution speciation by adjusting pH and solvent polarity. For example:

- Use aprotic solvents (e.g., DMF) to stabilize the boronic ester and suppress hydrolysis.

- Add Lewis acids (e.g., Mg(OTf)₂) to modulate reactivity of specific boronic esters in mixtures .

Advanced: What are the stability considerations for this compound under different conditions?

| Condition | Stability Profile |

|---|---|

| Aqueous Media | Hydrolyzes slowly at pH 7–9; rapid degradation in acidic/basic conditions . |

| Oxidative | Reacts with H₂O₂, forming phenolic byproducts (monitor via UV-vis at 405 nm) . |

| Storage | Stable at –20°C under inert gas; avoid moisture and light . |

Advanced: How do chloro/fluoro substituents affect interactions with biomolecules?

- Binding Affinity : Fluorine enhances hydrogen-bonding with target proteins (e.g., proteases).

- Metabolic Stability : Chlorine reduces oxidative metabolism in drug candidates.

- Diol Recognition : The boronic ester forms reversible complexes with vicinal diols (e.g., sugars), useful in biosensor design .

Advanced: What computational methods predict reactivity trends for derivatives?

- DFT Calculations : Model transition states to assess electronic effects of substituents on coupling barriers.

- Hammett Parameters : Quantify substituent effects using σₚ values (F: +0.06, Cl: +0.23) to predict reaction rates .

Advanced: How to design derivatives for optoelectronic materials?

- OLEDs : Incorporate into π-conjugated systems via Suzuki coupling; fluorine enhances electron mobility.

- Sensors : Functionalize with fluorophores for boronic acid-based glucose detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.